molecular formula C7H11NS B1597389 4-异丙基-2-甲基噻唑 CAS No. 32272-52-9

4-异丙基-2-甲基噻唑

货号 B1597389
CAS 编号: 32272-52-9
分子量: 141.24 g/mol
InChI 键: SRTOJEUVLKLAGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述



  • 4-Isopropyl-2-methylthiazole is a sulfur-containing heterocyclic flavor compound.

  • It is reported to occur in durian fruit and fresh peach.

  • It has a peach flavor with distinct vegetable and tropical notes.

  • Also used in apricot, nectarine, mango, pear, and blackcurrant flavors.





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • Empirical Formula: C7H11NS

    • Molecular Weight: 141.23 g/mol

    • Structure:





  • Chemical Reactions Analysis



    • No specific chemical reactions associated with this compound were mentioned in the sources.





  • Physical And Chemical Properties Analysis



    • Physical State: Liquid

    • Appearance: Light yellow

    • Odor: Organic

    • Melting Point/Range: Not available

    • Boiling Point/Range: 174 - 176 °C

    • Flash Point: 62 °C

    • Density: 1.001 g/mL at 25 °C




  • 科学研究应用

    缓蚀

    噻唑衍生物已证明作为酸性介质中各种金属的缓蚀剂具有显着的潜力。研究表明,某些噻唑化合物可以提供高抑制效率,保护低碳钢和铜等金属在含有盐酸和硫酸的环境中免受腐蚀。这些缓蚀剂通过吸附在金属表面上发挥作用,形成一层保护层,防止或最大程度地减少金属与其环境之间的腐蚀性相互作用 (Lagrenée 等人,2002)(Sudheer 和 Quraishi,2013)

    抗病毒活性

    异噻唑衍生物因其抗病毒特性而受到探索,某些化合物对小核糖核酸病毒和其他病毒病原体表现出广泛的活性。这些化合物抑制病毒复制的能力为开发新的抗病毒药物提供了有希望的途径。这些化合物发挥抗病毒作用的具体机制包括干扰病毒进入、复制或组装过程 (Cutrì 等人,2002)

    生物活性物质的合成

    噻唑和异噻唑化合物也是生物活性分子合成中的有价值的中间体。这些化合物作为模板的多功能性允许开发具有潜在治疗应用的各种物质,包括抗菌剂和抗癌剂。这些应用利用了噻唑衍生物的独特化学性质,例如它们参与各种类型的化学反应的能力,形成具有理想生物活性的复杂结构 (Misra 和 Ila,2010)

    安全和危害



    • Flammable liquid

    • Causes skin and eye irritation

    • May cause respiratory irritation




  • 未来方向



    • Research on the potential health benefits or applications of this compound remains an area for future exploration.




    属性

    IUPAC Name

    2-methyl-4-propan-2-yl-1,3-thiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SRTOJEUVLKLAGK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=CS1)C(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11NS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    141.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Isopropyl-2-methylthiazole

    CAS RN

    32272-52-9
    Record name 2-Methyl-4-(1-methylethyl)thiazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=32272-52-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Methyl-4-(1-methylethyl)thiazole
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0040100
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    4-Isopropyl-2-methylthiazole
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    4-Isopropyl-2-methylthiazole
    Reactant of Route 6
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    4-Isopropyl-2-methylthiazole

    Citations

    For This Compound
    2
    Citations
    TH Yu, CM Wu, CT Ho - Food chemistry, 1994 - Elsevier
    Alliin and deoxyalliin, the two important nonvolatile flavor precursors of garlic, were reacted with and without glucose in propylene glycol, respectively. The reactions were accomplished …
    Number of citations: 11 www.sciencedirect.com
    JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1975 - Taylor & Francis

    Numerous types of sulfur‐containing flavor compounds are associated with foods. However, thiazoles represent an extremely potent sensory source. In this review the foods in …

    Number of citations: 76 www.tandfonline.com

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